![molecular formula C17H12Cl2N2S B2504388 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine CAS No. 344282-11-7](/img/structure/B2504388.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine is a pyrimidine derivative, which is a class of compounds known for their presence in nucleic acids and various biological activities. While the specific compound is not directly studied in the provided papers, related pyrimidine derivatives have been investigated for their potential as chemotherapeutic agents and their interactions in crystal structures .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various routes, including the reaction of chloroacrylonitriles with benzamidine to form acylamino-amino-arylsulfanylpyrimidines, which can be further converted into purine derivatives . Another method includes the reaction of 2-aminopyrimidines with arenesulfonamides to yield imidazo[1,2-a]pyrimidines . These methods highlight the versatility and reactivity of pyrimidine derivatives in forming complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by spectroscopic techniques such as FT-IR and FT-Raman, as well as density functional theory (DFT) calculations . These studies provide insights into the equilibrium geometry, vibrational wave numbers, and the electronic distribution within the molecule. For instance, the negative charge is often localized over certain functional groups like CN, indicating sites for electrophilic attack, while positive regions suggest sites for nucleophilic attack .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including oxidation to form sulphoxides and sulphones, which can then participate in hydrolysis and aminolysis reactions . The rates of these reactions are influenced by the electronic nature of substituents on the phenyl ring, with Hammett plots being used to analyze the reaction kinetics.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be inferred from their spectroscopic data and computational studies. For example, the nonlinear optical behavior and the molecular electrostatic potential (MEP) maps provide information on the reactivity and interaction potential of these compounds . The molecular docking studies suggest that some pyrimidine derivatives might exhibit inhibitory activity against certain enzymes, indicating their potential as anti-diabetic compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Derivatives : Studies have synthesized various derivatives of 4-thiopyrimidine, including 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine, for examining their structural properties. This includes analyses using NMR, IR, mass spectroscopies, and X-ray diffraction to understand the molecular structure and conformation of the molecules (Stolarczyk et al., 2018).
Vibrational Spectroscopic Analysis : Vibrational spectral analysis using FT-IR and FT-Raman techniques has been conducted on similar compounds. These studies are aimed at understanding the equilibrium geometry, vibrational wave numbers, and molecular interactions of the compounds (Alzoman et al., 2015).
Biological and Pharmacological Research
- Cytotoxic Activity : Research into the cytotoxicity of thiopyrimidine derivatives, including those structurally related to 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine, has been conducted. These studies assess the impact of these compounds on various cancer and normal cell lines, providing insights into their potential therapeutic applications (Stolarczyk et al., 2018).
Chemical Properties and Applications
Chemiluminescence Studies : Investigations into the chemiluminescence properties of sulfanyl-substituted compounds, which are structurally related to 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine, have been conducted. These studies explore the potential applications of these compounds in various fields, including analytical chemistry (Watanabe et al., 2010).
Molecular Docking and Computational Studies : Computational studies, including molecular docking, have been utilized to predict the potential biological activity of thiopyrimidine derivatives. This research is crucial for understanding the interaction of these compounds with biological targets and their potential as chemotherapeutic agents (Alzoman et al., 2015).
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2S/c18-15-7-6-12(8-16(15)19)11-22-17-20-9-14(10-21-17)13-4-2-1-3-5-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQJNNYSJNQSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

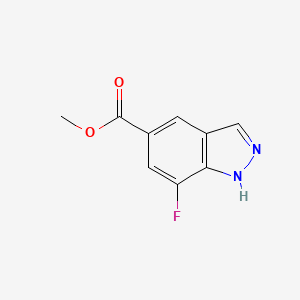
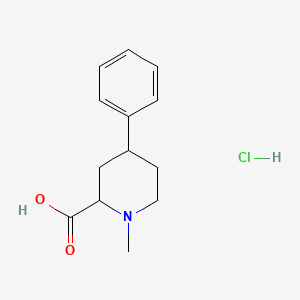
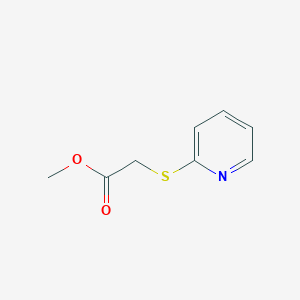
![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)
![4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2504310.png)
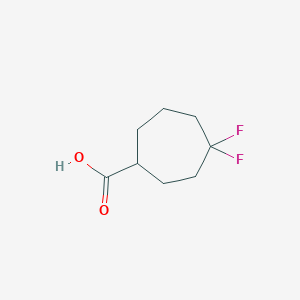
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B2504314.png)
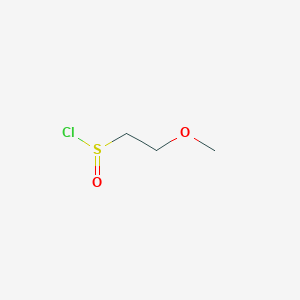
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)

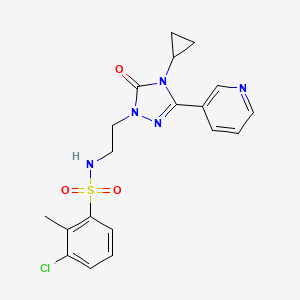
![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)